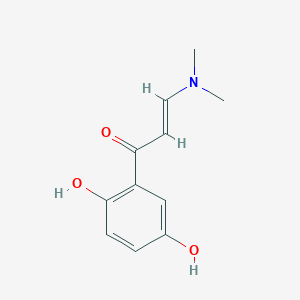

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, also known as 2,5-Dihydroxy-3-dimethylaminoprop-2-en-1-one, is a compound that has been of interest to researchers for its potential applications in the fields of medicine, pharmacology, and biochemistry. It has a unique structure that makes it an attractive target for further research.

Scientific Research Applications

1. Optical Properties and Solvatochromism

(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), a derivative of the compound , demonstrates notable optical properties. It exhibits solvatochromic behavior, showing a red shift in absorption maximum and fluorescence emission when solvent polarity increases from n-Hexane to DMF. This characteristic makes it a candidate for applications like probes in solubilization studies and as a quencher in determining the critical micelle concentration of various micelles (Khan et al., 2016).

2. Chemical Synthesis and Library Generation

A structurally similar compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, serves as a starting material for generating a diverse array of compounds through alkylation and ring closure reactions. This demonstrates the utility of such compounds in synthetic chemistry for creating various derivatives with potential applications in drug discovery and material science (Roman, 2013).

3. Facilitating Chemical Transformations

The compound (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one plays a crucial role in the tandem copper(I)-catalyzed transformation of C-S coupling/C-H functionalization. This showcases its utility in complex chemical transformations, particularly in synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides, which is significant in the field of organic synthesis (Xu et al., 2010).

4. Nonlinear Optical Absorption

A derivative, 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, exhibits significant third-order nonlinear optical properties. This indicates potential applications in optical devices like optical limiters, due to its distinctive nonlinear absorption behavior at varying laser intensities (Rahulan et al., 2014).

5. Role in Crystal Structure Analysis

The compound 2'-Hydroxy-4"-dimethylaminochalcone, similar in structure, has been analyzed for its crystal structure, revealing the influence of substituents like the 2'-hydroxyl group on molecular planarity. This kind of study is crucial in understanding the molecular geometry and interactions, which can have implications in material science and drug design (Liu et al., 2002).

properties

IUPAC Name |

(E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(2)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-7,13-14H,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQUKNFAIHIJOJ-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC(=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)

![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)

![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)